![molecular formula C7H8O3S B7828254 Methyl 5-(hydroxymethyl)thiophene-2-carboxylate](/img/structure/B7828254.png)
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
Overview
Description
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H8O3S and its molecular weight is 172.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Functionalization and Synthesis
- Methyl thiophene-2-carboxylate and its derivatives have been utilized in synthetic chemistry for the preparation of long-chain esters with remote hydroxyl and carboxyl groups, including pharmaceutical agents and inhibitory agents of spore germination (Yang et al., 2000).
- The synthesis of 5-functionalized thieno[2,3-d]pyrimidines, including various ester and amide functionalities, starting from appropriately substituted thiophene precursors, demonstrates the utility of these compounds in heterocyclic chemistry (Wilding et al., 2015).
Chemical Reactions and Derivatives
- Methyl 3-hydroxythiophene-2-carboxylate is involved in the formation of thiophene-2,4-diols and subsequently in the creation of 3,5-dialkoxythiophene-2-carboxylic acids and ethers of thiotetronic and α-halogenothiotetronic acids (Corral & Lissavetzky, 1984).
- Synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines from methyl 2-(bromomethyl)thiophene-3-carboxylates and substituted 2-hydroxybenzonitriles has been reported, illustrating the versatility of thiophene derivatives in synthesizing novel heterocyclic systems (Yagodkina-Yakovenko et al., 2018).
Biological Applications and Metabolism
- Methyl 2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate and its derivatives have been studied for their tumor-selective properties, showing potential as anti-cancer agents (Thomas et al., 2014).
- The microbial metabolism of thiophen-2-carboxylate, using it as a sole source of carbon, energy, and sulfur for growth, has been investigated, indicating its biodegradability and potential environmental impact (Cripps, 1973).
Analytical and Spectrophotometric Uses
- Synthesis and study of azo-dyes based on thiophendiazonium salts, including methyl thiophene carboxylates, have been conducted for potential applications in spectrophotometry and analytical chemistry (Barabash et al., 2020).
properties
IUPAC Name |
methyl 5-(hydroxymethyl)thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTAAFIWISIMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(hydroxymethyl)thiophene-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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